molecular formula C14H17NO2 B3190487 1-(1-Adamantyl)pyrrole-2,5-dione CAS No. 42867-36-7

1-(1-Adamantyl)pyrrole-2,5-dione

Cat. No.: B3190487
CAS No.: 42867-36-7
M. Wt: 231.29 g/mol
InChI Key: IZCPNYZIOSSCBZ-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)pyrrole-2,5-dione is a chemical scaffold of significant interest in medicinal chemistry and pharmacology research. The pyrrole-2,5-dione core, also known as a maleimide, is a privileged structure in drug discovery due to its versatile biological activity . Researchers are exploring this compound and its analogs for multiple investigative pathways. One primary area of interest is the development of cholesterol absorption inhibitors . Structurally related 1H-pyrrole-2,5-dione derivatives have been identified as potent inhibitors that can suppress the formation of macrophage-derived foam cells, a key event in the development of atherosclerotic lesions . These compounds demonstrate potential for studying lipid metabolism and inflammatory responses in cardiovascular disease models . Furthermore, the pyrrole-2,5-dione pharmacophore is recognized for its antioxidant properties . Research into similar analogs has shown promising free radical scavenging activity against reactive oxygen and nitrogen species, making them candidates for studying oxidative stress-related pathologies . The anti-inflammatory potential of this class is another active research avenue, with studies indicating that certain derivatives can inhibit the production of key pro-inflammatory cytokines such as TNF-α and IL-6 . The incorporation of the rigid, lipophilic adamantyl group is a strategic modification often employed to enhance metabolic stability and optimize interaction with biological targets. This compound is presented to the scientific community as a tool for advancing research in these fields.

Properties

CAS No.

42867-36-7

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

1-(1-adamantyl)pyrrole-2,5-dione

InChI

InChI=1S/C14H17NO2/c16-12-1-2-13(17)15(12)14-6-9-3-10(7-14)5-11(4-9)8-14/h1-2,9-11H,3-8H2

InChI Key

IZCPNYZIOSSCBZ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)N4C(=O)C=CC4=O

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C(=O)C=CC4=O

Other CAS No.

42867-36-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(1-Adamantyl)pyrrole-2,5-dione with structurally related pyrrole-2,5-dione derivatives, emphasizing substituent effects on biological activity, physicochemical properties, and applications.

Anti-Convulsant Pyrrole-2,5-dione Derivatives

  • 1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives (e.g., 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione) were evaluated as GABA-transaminase inhibitors for anti-convulsant activity .
    • Activity : IC₅₀ values ranged from 100.5 mM to 160.4 mM, significantly higher than the reference drug vigabatrin.
    • Structural Insight : The 4-acetylphenyl group enhances binding affinity but reduces solubility compared to adamantyl derivatives.
    • Key Difference : The adamantyl group’s lipophilicity may improve blood-brain barrier penetration, a critical factor for CNS drugs.

PKC Inhibitors for Diabetic Complications

  • 3-(1H-Indol-3-yl)-4-[2-(4-methyl-piperazin-1-yl)-quinazolin-4-yl]-pyrrole-2,5-dione and related compounds are patented as PKC inhibitors for treating diabetic complications .
    • Activity : Targets PKC isoforms involved in hyperglycemia-induced vascular damage.
    • Structural Insight : The quinazolinyl-piperazinyl substituent enables selective kinase inhibition, whereas the adamantyl group’s steric bulk may interfere with PKC binding.
    • Key Difference : Adamantyl derivatives may prioritize metabolic stability over target specificity.

Crosslinking Agents and Intermediates

  • N,N′-(1,3-Phenylene)dimaleimide (CAS 3006-93-7) is a crosslinking agent used in polymer chemistry .
    • Application : Reacts with thiol groups for protein or polymer modification.
    • Key Difference : Adamantyl derivatives are less likely to function as crosslinkers due to steric hindrance but may serve as lipophilic pharmacophores.

Data Table: Comparative Analysis of Pyrrole-2,5-dione Derivatives

Compound Name / Substituents Biological Activity IC₅₀ / Potency Key Properties Application Reference
This compound Not reported (structural analog) N/A High lipophilicity, metabolic stability Potential CNS drugs N/A
1-(4-Acetylphenyl)-3-(4-bromophenyloxy) GABA-transaminase inhibition 100.5 mM Moderate solubility Anti-convulsant
3-(1H-Indol-3-yl)-quinazolinyl derivatives PKC inhibition Not reported High target specificity Diabetic complications
Fluorobenzofuran-indol derivatives Solid-form optimization N/A Enhanced crystallinity Material science
N,N′-(1,3-Phenylene)dimaleimide Crosslinking agent N/A Thiol reactivity Polymer chemistry

Key Findings and Implications

  • Substituent Effects : Bulky groups (e.g., adamantyl) enhance lipophilicity and metabolic stability but may reduce solubility and crystallinity.
  • Biological Activity : Pyrrole-2,5-dione derivatives exhibit target versatility, with substituents dictating PKC inhibition, GABA modulation, or material properties.
  • Research Gaps : Direct pharmacological data for this compound are lacking; future studies should evaluate its kinase inhibition, CNS penetration, and formulation challenges.

Q & A

Q. What synthetic methodologies are effective for preparing 1-(1-Adamantyl)pyrrole-2,5-dione?

The compound is typically synthesized via condensation reactions. For example, analogous pyrrole-2,5-diones are formed by reacting adamantane derivatives with dione precursors (e.g., maleic anhydride) under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction optimization includes temperature control (60–100°C) and monitoring via thin-layer chromatography (TLC) .

Q. How is the molecular structure of this compound validated?

Structural confirmation employs a combination of techniques:

  • NMR spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks.
  • Mass spectrometry (MS) for molecular weight verification.
  • X-ray crystallography to resolve stereochemical details, as demonstrated in studies of related maleimide derivatives .

Q. What preliminary biological activities are reported for this compound?

Pyrrole-2,5-dione derivatives exhibit anticancer, antimicrobial, and enzyme-inhibitory properties. For instance, analogs like 1-(4-chlorobenzyl)-3-chloro-pyrrole-2,5-dione (MI-1) show pro-apoptotic effects in colon carcinoma cells via DNA damage and caspase activation .

Advanced Research Questions

Q. How does this compound modulate apoptotic pathways in cancer cells?

Mechanistic studies involve:

  • Western blot analysis to track apoptosis-associated proteins (e.g., Bax, Bcl-2, caspase-3).
  • DNA comet assays under alkaline conditions to quantify single-strand breaks.
  • Barton’s diphenylamine assay to measure DNA fragmentation levels . Contradictions in efficacy across cell lines may arise from differences in uptake or metabolic activation, necessitating comparative dose-response assays .

Q. What structure-activity relationships (SAR) govern its biological activity?

Key SAR insights:

  • Adamantyl group : Enhances lipophilicity, improving membrane permeability.
  • Electron-withdrawing substituents (e.g., chloro, trifluoromethyl) increase electrophilicity, enhancing interactions with cysteine residues in target enzymes.
  • Phenylamino groups (e.g., in MI-1) improve binding to kinase active sites .

Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?

Discrepancies may stem from assay conditions (e.g., pH, serum concentration) or cell line variability. Standardization strategies include:

  • Using reference standards (e.g., vigabatrin for GABA-transaminase inhibition assays).
  • Cross-validation with orthogonal assays (e.g., fluorometric and spectrophotometric methods) .

Q. What enzymatic targets are implicated in its pharmacological activity?

  • Protein kinase C (PKC) isozymes : Inhibition observed in analogs like 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071), a PKC inhibitor with therapeutic potential for diabetic complications .
  • GABA-transaminase : Michael adduct derivatives exhibit IC₅₀ values comparable to vigabatrin, suggesting anticonvulsant applications .

Q. What considerations are critical for designing in vivo studies?

  • Pharmacokinetics : Adamantyl derivatives often show improved metabolic stability due to steric hindrance.
  • Toxicity screening : Assess hepatotoxicity via ALT/AST assays and nephrotoxicity via creatinine clearance.
  • Formulation : Use biocompatible carriers (e.g., PEGylated nanoparticles) to enhance solubility .

Methodological Tables

Q. Table 1. Key Synthetic Conditions for Pyrrole-2,5-dione Derivatives

ParameterTypical ConditionsReferences
ReagentsDione precursor, adamantyl halide/amine
SolventDMF, THF, or toluene
Catalyst/BaseNaH, K₂CO₃
Temperature60–100°C
MonitoringTLC, NMR

Q. Table 2. Assays for Biological Evaluation

Assay TypeApplicationReferences
DNA comet assayQuantifies DNA damage in single cells
Western blotDetects apoptosis-related protein expression
Fluorometric GABA assayMeasures enzyme inhibition (IC₅₀)
MTT assayEvaluates cytotoxicity in cancer cells

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